Technical Whitepaper: Precision Functionalization of 2,3-Dibromo-5-iodopyridine
Technical Whitepaper: Precision Functionalization of 2,3-Dibromo-5-iodopyridine
[1]
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 2,3-Dibromo-5-iodopyridine (CAS 923957-52-2 ) represents a high-value "switchboard" scaffold.[1] Its utility lies in the electronic and steric differentiation of its three halogen substituents, enabling orthogonal functionalization . This guide delineates the sequential reactivity logic—driven by bond dissociation energies (BDE) and electronic activation—that allows researchers to install three distinct chemical motifs with high regioselectivity.
Physicochemical Profile
| Property | Specification |
| CAS Number | 923957-52-2 |
| IUPAC Name | 2,3-Dibromo-5-iodopyridine |
| Molecular Formula | |
| Molecular Weight | 362.79 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 98–102 °C (Typical for similar analogs) |
| Solubility | Soluble in DMSO, DMF, |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Light sensitive |
Electronic Structure & Reactivity Logic
The strategic value of this molecule is defined by the specific reactivity order of its three carbon-halogen bonds. The interplay between the inductive effect of the pyridine nitrogen and the bond strength of the halogens creates a predictable hierarchy for functionalization.
The Reactivity Hierarchy
-
C5-Iodine (Primary Site):
-
Mechanism: Oxidative Addition (Pd⁰).
-
Rationale: The C–I bond is the weakest (
kcal/mol) and undergoes oxidative addition significantly faster than C–Br bonds. The C5 position is electronically "meta-like" but sterically accessible.
-
-
C2-Bromine (Secondary Site):
-
Mechanism: Nucleophilic Aromatic Substitution (
) or Oxidative Addition (Pd⁰). -
Rationale: The C2 position is adjacent to the pyridine nitrogen. The electron-withdrawing nature of the nitrogen lowers the LUMO energy at C2, making it highly susceptible to nucleophilic attack (
). In Pd-catalyzed reactions, C2 reacts after C5 but before C3 due to electronic activation.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
C3-Bromine (Tertiary Site):
-
Mechanism: Lithium-Halogen Exchange or specialized Pd-catalysis.[1]
-
Rationale: This is the "last stand." It is sterically crowded (flanked by C2 and C4) and lacks the strong electronic activation of C2. It typically requires forcing conditions or lithium-halogen exchange after other positions are functionalized.[1]
-
Reactivity Map Visualization[1]
Figure 1: The sequential reactivity map. Red indicates the primary site of attack, followed by yellow and green.
Synthetic Methodologies
Preparation of the Scaffold
While 2,3-dibromo-5-iodopyridine is commercially available, it is often synthesized via a Sandmeyer-type reaction from 2-amino-3,5-dibromopyridine to ensure regiochemical purity.[1]
Protocol:
-
Diazotization: Treat with
in aqueous or at 0°C. -
Iodination: Add KI (potassium iodide) solution slowly.
-
Workup: Quench with
(to remove iodine), extract with EtOAc.
Workflow: Sequential Functionalization
This protocol describes the synthesis of a tri-substituted pyridine library.
Step 1: C5-Selective Suzuki-Miyaura Coupling
Target: Installation of Aryl Group at C5.[1]
-
Reagents:
(1.05 equiv), (3 mol%), (2.0 equiv). -
Solvent: Toluene/EtOH/H2O (4:1:1).
-
Conditions: 60–80°C, 4–6 hours.
-
Note: Keep temperature controlled. Overheating (>100°C) may trigger minor coupling at C2.
Step 2: C2-Selective
Displacement
Target: Introduction of Amine/Ether at C2.[1]
-
Reagents: Primary/Secondary Amine (1.2 equiv), DIPEA (2.0 equiv).
-
Solvent: DMSO or NMP.
-
Conditions: 80–100°C, 12 hours.
-
Mechanism: The C2-Br is activated by the ring nitrogen. The C3-Br remains intact due to steric shielding and lack of ortho-activation.[1]
Step 3: C3-Functionalization via Lithium-Halogen Exchange
Target: Modification of the final Bromine.[1]
-
Reagents:
(1.1 equiv) orngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> (Turbo Grignard). -
Solvent: Anhydrous THF.
-
Warning (Halogen Dance): Do not allow the temperature to rise above -60°C before quenching with an electrophile (e.g., DMF, aldehydes). 2,3-dihalopyridines are prone to "halogen dance" where the lithium migrates to the more stable C4 position if thermodynamic equilibrium is reached.
Decision Tree for Synthesis
Figure 2: Synthetic decision tree.[1] Choose Route A for C2-heteroatoms or Route B for C2-carbon bonds.[1]
Handling & Safety Data
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Damage | H318 | Causes serious eye damage.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1][4][5] |
Critical Safety Note:
-
Lachrymator Potential: Halogenated pyridines can be potent lachrymators. Handle only in a functioning fume hood.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
-
Synthesis of Halogenated Pyridines
-
Symax Laboratories. (2025). "2-Bromo-iodopyridine Chemical Properties." Retrieved from .
-
-
Site-Selective Coupling Trends
-
Lithium-Halogen Exchange & Halogen Dance
-
Schlosser, M. (2005). "The Lithium–Halogen Exchange Reaction in Process Chemistry." ResearchGate. Retrieved from .
-
-
Specific CAS Verification
-
Guidechem. (2025). "2,3-Dibromo-5-iodopyridine Properties and CAS 923957-52-2." Retrieved from .
-
Sources
- 1. 2,3-Dibromo-5-nitropyridine | CAS#:15862-36-9 | Chemsrc [chemsrc.com]
- 2. ijssst.info [ijssst.info]
- 3. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-氨基-5-溴-3-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Bromo-2-iodopyridine 97 223463-13-6 [sigmaaldrich.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]
- 9. 3-溴-5-碘吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
